molecular formula C3H5FO6S2 B8516713 Ethylene fluoromethanedisulfonate

Ethylene fluoromethanedisulfonate

Cat. No. B8516713
M. Wt: 220.2 g/mol
InChI Key: UZFQDPJMWANVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08124793B2

Procedure details

The fluorinating agent used was N-fluorobenzenesulfonimide obtained from PCR Chemicals (Gainesville Fla.). To a suspension of 0.34 g of NaH in 50 mL of tetrahydrofuran was added 2.45 g of ethylene methanedisulfonate followed by 3.8 g of N-fluorobenzenesulfonimide in 25 mL of acetonitrile. After about 15 min, 25 mL of CH2Cl2 was added, the solution was filtered, and the product was isolated by crystallization from CH2Cl2-cyclohexane to give 0.49 g of ethylene fluoromethanedisulfonate, m.p. 84-86° C. (93-2).
[Compound]
Name
( 93-2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.34 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
2.45 g
Type
reactant
Reaction Step Four
Quantity
3.8 g
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
reactant
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:11])(=O)=O)=CC=1.[H-].[Na+].[CH2:23]1[S:31](=[O:33])(=[O:32])[O:30][CH2:29][CH2:28][O:27][S:24]1(=[O:26])=[O:25].C(Cl)Cl>O1CCCC1.C(#N)C>[F:11][CH:23]1[S:24](=[O:25])(=[O:26])[O:27][CH2:28][CH2:29][O:30][S:31]1(=[O:33])=[O:32] |f:1.2|

Inputs

Step One
Name
( 93-2 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Step Three
Name
Quantity
0.34 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
2.45 g
Type
reactant
Smiles
C1S(=O)(=O)OCCOS1(=O)=O
Step Five
Name
Quantity
3.8 g
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Step Six
Name
Quantity
25 mL
Type
reactant
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained from PCR Chemicals (Gainesville Fla.)
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
the product was isolated by crystallization from CH2Cl2-cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1S(=O)(=O)OCCOS1(=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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